molecular formula C9H9N5O B5820151 N-[4-(2H-tetrazol-5-yl)phenyl]acetamide CAS No. 73096-38-5

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B5820151
CAS No.: 73096-38-5
M. Wt: 203.20 g/mol
InChI Key: NWTPHFVFKBYZQS-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Systems in Chemical and Biological Sciences

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the largest and most diverse family of organic compounds. Their presence is pervasive across numerous scientific disciplines, most notably in medicinal and agricultural chemistry. researchgate.net The significance of these systems is underscored by their fundamental role in life processes; essential biomolecules such as DNA, chlorophyll, and hemoglobin are all built around heterocyclic frameworks. More than 90% of new drugs incorporate a heterocyclic ring, as these structures provide a versatile scaffold for designing molecules with specific biological activities. acs.org The heteroatoms in the ring can influence factors like solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for a molecule's pharmacokinetic and pharmacodynamic profile. researchgate.net

Overview of Tetrazole Derivatives in Contemporary Chemical Research

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a particularly important pharmacophore in modern drug discovery. tandfonline.com A key feature of the 5-substituted 1H-tetrazole group is its role as a bioisostere of the carboxylic acid functional group. tandfonline.comscispace.com Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological effects. The tetrazole moiety mimics the acidity and planar structure of a carboxylic acid but is often more metabolically stable and more lipophilic, which can enhance a drug's ability to cross cell membranes. researchgate.netacs.org This bioisosteric replacement has been a successful strategy in medicinal chemistry, leading to the development of numerous clinically used drugs, including antihypertensives like losartan (B1675146) and valsartan (B143634). tandfonline.com The synthesis of tetrazole derivatives is an active area of research, with common methods including the [3+2] cycloaddition of azides with nitriles. researchgate.netresearchgate.net

Role of Acetamide (B32628) Moieties in Molecular Design and Bioactivity

The acetamide group (–NHCOCH₃) is another functional group of great importance in molecular design and medicinal chemistry. It is a common feature in a vast number of biologically active compounds and pharmaceuticals. The presence of an acetamide moiety can significantly influence a molecule's properties. The amide bond is relatively stable and the group can participate in hydrogen bonding as both a donor (the N-H) and an acceptor (the C=O), which is crucial for binding to biological targets like enzymes and receptors. Introducing an acetamide group can modify a compound's polarity, solubility, and bioavailability. This moiety is found in many widely used drugs and serves as a key structural component in candidates for a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.

Contextualizing N-[4-(2H-tetrazol-5-yl)phenyl]acetamide within Current Academic Frameworks

The specific isomer, with the substituent at the 2-position of the tetrazole ring (2H-tetrazole), is one of two possible tautomers, the other being the 1H-tetrazole. The stability and electronic properties of these tautomers can influence the molecule's interaction with biological targets. While specific research on this compound is not extensively detailed in publicly available literature, its structural design strongly suggests its development within a medicinal chemistry framework. It has been noted for its potential application in antiviral research, a field where both tetrazole and acetamide derivatives have shown promise. The combination of a metabolically stable acidic mimic (tetrazole) with a group known to facilitate target binding (acetamide) represents a classic and rational approach in the design of new potential therapeutic agents.

Properties of Representative Heterocyclic Compounds

To illustrate the characteristics of the core moieties, the following table presents data for well-known compounds containing tetrazole or acetamide groups.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupPrimary Application/Significance
LosartanC₂₂H₂₃ClN₆O422.91TetrazoleAntihypertensive drug
ValsartanC₂₄H₂₉N₅O₃435.52TetrazoleAntihypertensive drug
Paracetamol (Acetaminophen)C₈H₉NO₂151.16AcetamideAnalgesic and antipyretic
MeloxicamC₁₄H₁₃N₃O₄S₂351.40Amide (within thiazole)Non-steroidal anti-inflammatory drug (NSAID)
5-Phenyl-1H-tetrazoleC₇H₆N₄146.15TetrazoleCommon intermediate in chemical synthesis

This table provides data for structurally related or representative compounds to give context to the functional moieties discussed in this article, due to the limited availability of specific experimental data for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-6(15)10-8-4-2-7(3-5-8)9-11-13-14-12-9/h2-5H,1H3,(H,10,15)(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTPHFVFKBYZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358374
Record name N-[4-(2H-tetrazol-5-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73096-38-5
Record name N-[4-(2H-tetrazol-5-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation of Synthetic Routes for N-[4-(2H-tetrazol-5-yl)phenyl]acetamide and Analogues

The synthesis of this compound and related structures is primarily achieved through multi-step sequences that strategically build the molecule. The core transformations involve the creation of the tetrazole heterocycle from a nitrile precursor and the formation of the amide bond.

Cycloaddition Strategies for Tetrazole Ring Formation

The most prevalent and efficient method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097) source. researchgate.netresearchgate.net This reaction is a cornerstone of tetrazole synthesis due to its high atom economy and reliability.

The general mechanism involves the formal [2+3] cycloaddition of an azide, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), to the carbon-nitrogen triple bond of a nitrile. acs.org The reaction can proceed through a concerted cycloaddition or a stepwise mechanism involving the initial nucleophilic attack of the azide on the nitrile, followed by cyclization. acs.orgnih.gov The activation energy for this reaction is significantly influenced by the electronic properties of the substituent on the nitrile; electron-withdrawing groups facilitate the reaction. nih.gov

A variety of catalytic systems have been developed to promote this transformation under milder conditions and with improved yields. These include:

Metal Catalysts: Lewis acidic metal salts like zinc(II) chloride, copper(II) complexes, and aluminum chloride are frequently used to activate the nitrile group towards nucleophilic attack by the azide. jchr.orgorganic-chemistry.orgthieme-connect.com For instance, a combination of zinc(II) chloride and sodium azide in solvents like propanol (B110389) or isopropanol (B130326) efficiently converts nitriles to 5-substituted 1H-tetrazoles. organic-chemistry.org Copper(II) catalyzed cycloadditions have been highlighted in green chemistry approaches for their efficiency and for mitigating safety hazards associated with traditional methods. jchr.orgjchr.org

Heterogeneous Catalysts: To simplify product isolation and catalyst recycling, solid-supported catalysts have been employed. Examples include silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) and various nanoparticle catalysts. rsc.orgresearchgate.net Fe₃O₄@L-lysine-Pd(0) magnetic nanoparticles, for example, have been used for the synthesis of a diverse library of 5-substituted-1H-tetrazoles. rsc.org

Organocatalysts: Metal-free conditions have been developed using organocatalysts. An in situ generated organocatalyst from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride has been shown to accelerate the azide-nitrile coupling by activating the nitrile substrate under neutral conditions, often with microwave heating to reduce reaction times. organic-chemistry.org

The reaction starting from 4-acetamidobenzonitrile and sodium azide would directly yield the target compound's core structure. The choice of catalyst and conditions depends on the desired scale, purity requirements, and environmental considerations. jchr.org

Catalyst SystemStarting MaterialsConditionsKey FeaturesReference(s)
Copper(II) Complex Organonitriles, Sodium AzideDMSO, mild conditionsHigh yields, eco-friendly, enhanced safety jchr.orgjchr.org
ZnCl₂ Nitriles, Sodium AzideIsopropanol or n-propanolMild conditions, short reaction times, good yields organic-chemistry.org
Fe₃O₄@L-lysine-Pd(0) Nitriles, Sodium AzideEtOH, 80 °CHeterogeneous, magnetically recoverable, reusable rsc.org
In situ Organocatalyst Nitriles, Sodium AzideNMP, TMSCl, microwave heatingMetal-free, neutral conditions, rapid organic-chemistry.org
AlCl₃ on γ-Al₂O₃ 4-aminobenzonitrile (B131773), NaN₃DMF, 50 °CHeterogeneous, high yield for specific substrates thieme-connect.com
Trialkylammonium Salts Organonitriles, Azide SaltsNon-polar mediaMinimizes hydrazoic acid formation, phase transfer catalysis acs.orgablesci.com

Amidation Reactions for Acetamide (B32628) Linkage

The formation of the acetamide group in this compound is typically achieved through the acylation of an amino group on the phenyl ring. This transformation is a standard amidation reaction. If the synthetic route starts with 4-amino-phenyltetrazole, the amino group is acetylated to form the final product.

Common methods for this N-acetylation include:

Reaction with Acetic Anhydride (B1165640) or Acetyl Chloride: These are classic and highly effective reagents for acetylating anilines. The reaction is often carried out in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct (acetic acid or HCl). bohrium.comresearchgate.net

Catalytic Amidation: Modern methods focus on direct amidation using carboxylic acids, which are considered greener alternatives. Lewis acid catalysts, such as those based on boron or titanium, can facilitate the direct coupling of a carboxylic acid (acetic acid) and an amine. nih.gov For example, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been shown to be a highly active catalyst for direct amidation at room temperature. organic-chemistry.org

Transamidation: Novel methods have explored the use of a readily available amide source to transfer an acyl group. For instance, chitin (B13524) has been used as an N-acetyl group donor for the transamidation of various amines, including functionalized aromatic amines, under catalytic conditions. researchgate.netfrontiersin.org

Regioselectivity Control in Tetrazole Synthesis

The synthesis of N-substituted tetrazoles often raises the issue of regioselectivity. The alkylation or arylation of a 5-substituted-1H-tetrazole can produce a mixture of 1,5- and 2,5-disubstituted isomers. rsc.org The final compound, this compound, exists as a tautomer, with the proton residing on either the N1 or N2 position of the tetrazole ring. The name specifies the 2H-tetrazole tautomer.

While the direct synthesis from a nitrile and sodium azide yields the 1H/2H-tetrazole anion, subsequent reactions or isolation conditions can influence the predominant tautomeric form. The regioselectivity of N-substitution is a complex issue influenced by several factors:

Steric Hindrance: The steric bulk of both the substituent on the tetrazole ring and the incoming alkylating/arylating agent can influence the site of substitution. rsc.org

Electronic Effects: The electronic nature of the substituent at the 5-position affects the nucleophilicity of the nitrogen atoms in the ring. Electron-donating groups on the phenyl ring of 5-phenyltetrazole derivatives generally lead to excellent regioselectivity. acs.org

Reaction Mechanism: The mechanism of the substitution reaction (e.g., Sₙ1 vs. Sₙ2) can dictate the regiochemical outcome. rsc.org

Catalyst and Solvent: The choice of catalyst and solvent can play a crucial role. A catalyst-free 1,6-aza-Michael addition of para-quinone methides to tetrazoles in water has been shown to yield N-substituted tetrazoles with excellent regioselectivity. acs.org In other systems, Bu₄NI has been used to catalyze regioselective N2-alkylations and N2-arylations. organic-chemistry.org

For the synthesis of this compound, where the tetrazole is NH-unsubstituted, the primary concern is the tautomeric equilibrium rather than regioselective N-substitution. However, if a protected tetrazole is used during the synthesis, the choice and subsequent removal of the protecting group are critical steps that rely on understanding these regiochemical principles.

Multi-step Synthetic Sequences and Optimization Protocols

The assembly of this compound is a multi-step process that requires careful planning and optimization. Two plausible synthetic routes can be envisioned, with the order of the key reactions being a critical variable.

Route A: Tetrazole formation followed by amidation

Starting Material: 4-Nitrobenzonitrile.

Tetrazole Formation: [3+2] cycloaddition with sodium azide to form 5-(4-nitrophenyl)-2H-tetrazole. thieme-connect.com

Reduction: Reduction of the nitro group to an amine, yielding 4-(2H-tetrazol-5-yl)aniline.

Amidation: Acetylation of the aniline (B41778) with acetic anhydride or acetyl chloride to give the final product.

Route B: Amidation followed by tetrazole formation

Starting Material: 4-Aminobenzonitrile.

Amidation: Acetylation of the amino group to form N-(4-cyanophenyl)acetamide.

Tetrazole Formation: [3+2] cycloaddition of the nitrile group with sodium azide to yield this compound.

Optimization Protocols: Optimization of these sequences involves refining each step to maximize yield and purity while minimizing cost and environmental impact. jchr.org Key optimization parameters include:

Catalyst Selection: Using highly efficient and recoverable catalysts, such as the heterogeneous or nanoparticle systems described for cycloaddition, can streamline the process. rsc.org

Reaction Conditions: Microwave-assisted synthesis can dramatically reduce reaction times, particularly for the tetrazole formation step. researchgate.netresearchgate.net

Solvent Choice: The use of greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) is increasingly favored. rsc.orgacs.org

One-Pot Procedures: Combining multiple steps into a single pot without isolating intermediates can improve efficiency. For example, a one-pot transformation of aryl halides directly to aryl tetrazoles has been accomplished. organic-chemistry.org Similarly, one-pot methods for synthesizing 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines have been developed. organic-chemistry.org

Synthetic RouteStep 1Step 2Step 3Advantages / Disadvantages
Route A 4-Nitrobenzonitrile → 5-(4-Nitrophenyl)tetrazoleNitro Reduction → 4-(Tetrazol-5-yl)anilineAcetylation → Final ProductMay require harsh reduction conditions that could affect the tetrazole ring.
Route B 4-Aminobenzonitrile → N-(4-cyanophenyl)acetamideTetrazole Formation → Final ProductN/AThe acetamide group may influence the reactivity of the nitrile in the cycloaddition step. Generally considered a more direct route.

Precursor Chemistry and Derivatization Approaches

The selection and manipulation of precursor molecules are fundamental to the successful synthesis of the target compound. The chemistry revolves around the functional group interconversions on a substituted benzene (B151609) ring.

Functionalization of Phenyl Ring Intermediates

The primary intermediates for the synthesis are substituted benzonitriles, such as 4-aminobenzonitrile or 4-nitrobenzonitrile. The functionalization of these intermediates involves two key transformations targeted at the amino/nitro group and the nitrile group.

From 4-Aminobenzonitrile: This precursor allows for the initial functionalization of the amino group. It can be readily acetylated to form N-(4-cyanophenyl)acetamide. This intermediate then possesses the required acetamide linkage and the nitrile functionality, which is the direct precursor to the tetrazole ring via cycloaddition. nih.gov This is often the preferred route as the acetylation of anilines is a high-yielding and straightforward reaction.

From 4-Nitrobenzonitrile: This starting material requires a different sequence of events. Typically, the nitrile is first converted to the tetrazole ring. The resulting 5-(4-nitrophenyl)-2H-tetrazole is a key intermediate. The subsequent crucial step is the selective reduction of the aromatic nitro group to an amine (4-(2H-tetrazol-5-yl)aniline) without affecting the tetrazole ring. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride (SnCl₂), or sodium dithionite. The final step is the acetylation of the newly formed amino group.

The functionalization strategy is dictated by the compatibility of the functional groups with the reagents used in subsequent steps. The stability of the tetrazole ring to various oxidizing and reducing agents is a key consideration in planning the synthetic pathway. thieme-connect.com

Strategic Modification of Tetrazole and Acetamide Scaffolds

Strategic modifications of the tetrazole and acetamide moieties are crucial for fine-tuning the molecule's properties.

Tetrazole Scaffold Modifications: The tetrazole ring itself can be altered. For instance, creating N-substituted tetrazoles is a common strategy. The synthesis of 5-halo-1-substituted tetrazoles can be achieved through a three-component reaction involving an N-halo succinimide, sodium azide, and an isocyanide, which can then be used in coupling reactions. nih.gov

Acetamide Scaffold Modifications: The acetamide group offers multiple points for modification. The nitrogen atom or the acetyl group can be altered to influence the compound's characteristics. For example, oxidation at the alpha-carbon of the acetamide group can be achieved using reagents like dimethylformamide dimethylacetal, creating a starting point for further functional group transformations. nih.gov This allows for the preparation of derivatives such as enamines, enols, and oximes, expanding the structure-activity relationship. nih.gov Additionally, a variety of N-aryl acetamide derivatives can be synthesized through methods like the reaction of aryltriazenes with acetonitrile (B52724) or the coupling of acyl chlorides with nitroarenes mediated by iron dust. arabjchem.orgrsc.org

Reaction Mechanism Studies of Synthetic Pathways

Understanding the mechanisms behind the formation of this compound is fundamental for optimizing synthetic routes. The synthesis primarily involves the formation of the tetrazole ring (a cycloaddition) and the formation of the amide bond (amidation).

Mechanistic Insights into Cycloaddition and Amidation

Cycloaddition: The formation of the 5-substituted tetrazole ring typically proceeds via a [3+2] cycloaddition between a nitrile (in this case, 4-aminobenzonitrile as a precursor) and an azide, most commonly sodium azide. nih.govacs.org There has been debate over whether this is a concerted cycloaddition or a stepwise process. acs.orgnih.gov Density functional theory (DFT) calculations suggest a mechanism involving a nitrile activation step that leads to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. acs.orgnih.gov The activation barriers for this reaction are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. nih.gov

Amidation: The acetamide group is typically introduced by the acylation of an aniline precursor, such as 4-(2H-tetrazol-5-yl)aniline. This reaction is a classic nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of an acylating agent like acetic anhydride or acetyl chloride. This is followed by the departure of a leaving group (acetate or chloride), resulting in the formation of the amide bond. An alternative, "umpolung" (polarity inversion) synthesis has been developed for N-aryl amides, reacting α-fluoronitroalkanes with N-aryl hydroxylamines, which avoids the direct use of a nucleophilic amine attacking an electrophilic acyl donor. nih.govnih.gov

Role of Catalysis in Yield and Selectivity

Catalysis plays a pivotal role in enhancing the efficiency of the synthetic pathways leading to tetrazole and acetamide derivatives.

For Tetrazole Synthesis: The [3+2] cycloaddition of nitriles and azides often requires high temperatures and can have low yields. acs.org Various catalysts have been developed to overcome this. Lewis acids like zinc(II) salts are effective catalysts; DFT studies indicate that the coordination of the nitrile to the zinc ion is the key catalytic factor, as it significantly lowers the energy barrier for the nucleophilic attack by the azide ion. nih.gov Cobalt(II) complexes have also been shown to efficiently catalyze this reaction under homogeneous conditions, proceeding through an isolable cobalt(II) diazido intermediate. nih.govacs.org Amine salts, such as pyridine (B92270) hydrochloride, can also serve as effective and simple catalysts for the reaction in solvents like DMF. tandfonline.com

Catalyst TypeExampleKey Mechanistic FeatureReference
Lewis AcidZn(II) saltsCoordination and activation of the nitrile group nih.gov
Transition Metal ComplexCobalt(II) complexFormation of an intermediate metal-diazido complex nih.govacs.org
Amine SaltPyridine HydrochlorideGeneral acid/base catalysis tandfonline.com
NanoparticleFeOx-NPsReductive acetylation of nitroarene precursors researcher.life

For Amidation: Direct amidation of carboxylic acids and amines is often promoted by catalysts. Boronic acids, such as 5-methoxy-2-iodophenylboronic acid, are highly active for direct amidation at room temperature, likely proceeding through an acylborate intermediate. organic-chemistry.org In some cases, amidation can be achieved under metal-free conditions. For instance, Brønsted acidic ionic liquids can promote the amination of aryltriazenes with acetonitrile, using water as the oxygen source. arabjchem.org

Chemical Reactivity and Controlled Transformations

The core structure of this compound possesses distinct sites for chemical reactions, allowing for controlled transformations.

Oxidation and Reduction Pathways of the Core Structure

The processes of oxidation and reduction involve the loss or gain of electrons, respectively, and can target different parts of the molecule. pveducation.org

Oxidation: Oxidation reactions can occur on the acetanilide (B955) portion of the molecule. The oxidation of acetanilides by reagents like phenyliodosyl acetate (B1210297) in the presence of perchloric acid has been studied, showing a first-order dependence on the oxidant and fractional order on the substrate. niscpr.res.in The acetamido group itself is generally stable, but substituents on the phenyl ring could be susceptible to oxidation.

Reduction: Reduction reactions can target the tetrazole ring. youtube.com The nitrogen-rich heterocyclic ring can be reduced, though this often requires harsh conditions. More commonly, if a reducible group like a nitro group were present on the phenyl ring (as in a precursor), it could be selectively reduced to an amine using agents like iron dust, which is a key step in some synthetic routes to N-aryl amides. rsc.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring is the primary site for substitution reactions, with the existing substituents directing the position of incoming groups. wikipedia.org

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity and regioselectivity are governed by the existing substituents. wikipedia.org

-NHCOCH₃ (Acetamido) group: This is an activating, ortho-, para-directing group. libretexts.org It donates electron density to the ring via resonance, stabilizing the cationic intermediate (sigma complex) formed during the attack, particularly when the electrophile adds to the ortho or para positions. organicchemistrytutor.comresearchgate.net

-CN₄H (Tetrazolyl) group: This group is generally considered to be electron-withdrawing and deactivating, acting as a meta-director. organicchemistrytutor.com

With both an ortho-, para-director and a meta-director on the ring, the activating acetamido group will dominate the directing effects. Therefore, electrophilic substitution (e.g., halogenation, nitration) is expected to occur primarily at the positions ortho to the acetamido group (and meta to the tetrazolyl group).

Nucleophilic Aromatic Substitution (NAS): NAS involves the replacement of a substituent (other than hydrogen, typically a halide) by a nucleophile. libretexts.org This reaction is uncommon on simple benzene rings but is facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to a leaving group. libretexts.orgnih.gov The tetrazolyl group is strongly electron-withdrawing. If a suitable leaving group (e.g., a halogen) were present on the phenyl ring of a precursor, the tetrazole group could facilitate NAS by stabilizing the negatively charged Meisenheimer complex intermediate. libretexts.orglookchem.com Studies on 5-(2-fluorophenyl)-1H-tetrazole have shown that the tetrazole group can direct nucleophilic aromatic substitution. lookchem.com The rate-determining step in many NAS reactions is the initial attack of the nucleophile on the carbon bearing the leaving group. youtube.com

Thermal Decomposition Pathways and Stability Analyses

The thermal stability of tetrazole-containing compounds is of significant interest, particularly for applications in materials science and pharmaceuticals, where stability under various conditions is crucial. The decomposition of these high-nitrogen content heterocycles is typically an energetic process.

Research on various phenyl-tetrazole derivatives indicates that thermal decomposition generally proceeds via the cleavage of the tetrazole ring. This process is typically exothermic and results in the extrusion of molecular nitrogen (N₂), a highly stable molecule, which acts as a thermodynamic driving force for the decomposition.

Studies on 2,5-disubstituted tetrazoles have established that a primary thermal decomposition pathway involves the formation of nitrile imines. This reaction proceeds through a concerted or stepwise mechanism where the tetrazole ring cleaves to release a molecule of nitrogen gas. For this compound, the expected primary decomposition step would be the loss of N₂ from the 2H-tetrazole ring.

Based on the established mechanisms for related compounds, the thermal decomposition of this compound is anticipated to initiate with the fragmentation of the tetrazole moiety. The most probable pathway is the cleavage of the N2-N3 and C5-N1 bonds, leading to the formation of a highly reactive nitrile imine intermediate and the evolution of nitrogen gas.

The resulting nitrile imine, [4-(acetamido)phenyl]nitrile imine, is a transient species that can undergo various subsequent reactions, such as dimerization, cyclization, or reaction with other available molecules. The exact nature of the final degradation products would depend on the specific conditions of the decomposition, including temperature, pressure, and the presence of other chemical species.

The thermal stability of phenyl-tetrazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. A study on the thermal decomposition of 2-methyl-5-phenyltetrazoles revealed a clear relationship between the electronic properties of the substituents and the rate of decomposition. researchgate.net Electron-withdrawing groups on the phenyl ring can influence the stability of the tetrazole ring, potentially lowering the decomposition temperature. The acetamido group (-NHCOCH₃) on the phenyl ring in this compound is generally considered to be a weakly activating, ortho-, para-directing group, which could have a discernible effect on the compound's thermal stability compared to unsubstituted phenyl-tetrazole.

While specific Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) data for this compound are not available, a study on the thermal hazard of the closely related compound 5-(4-Pyridyl)tetrazolate (H4-PTZ) provides valuable insights. maxapress.com This study utilized DSC to determine the thermal decomposition characteristics and calculate the apparent activation energy. maxapress.com Such analyses for this compound would be necessary to quantitatively assess its thermal stability and hazard potential.

The following table summarizes the expected and observed thermal decomposition characteristics of phenyl-tetrazole derivatives, which can serve as a predictive model for this compound.

Compound Class Typical Decomposition Temperature Range (°C) Primary Decomposition Products Method of Analysis Reference
2,5-Disubstituted TetrazolesVaries with substituentsNitrile Imines, Nitrogen (N₂)Not Specified researchgate.net
2-Methyl-5-phenyltetrazolesVaries with substituentsNot SpecifiedManometry researchgate.net
5-(4-Pyridyl)tetrazolateOnset ~200°CNot fully detailedDSC/TGA maxapress.com

It is important to note that the 2H-tetrazole isomer, as present in the title compound, may exhibit different stability compared to the 1H-isomer due to the differences in the electronic structure and bonding within the heterocyclic ring. A study on N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, which are structural isomers of the title compound, focused on their synthesis and biological activity rather than their thermal properties. nih.gov

Comprehensive Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment, number, and integration of protons and carbon atoms, while two-dimensional (2D) techniques reveal through-bond and through-space correlations, confirming the precise assembly of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the acetamide (B32628) group, the aromatic protons on the phenyl ring, and the N-H protons of the amide and tetrazole moieties. The phenyl protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Protons Predicted δ (ppm) Multiplicity Coupling Constant (J) Notes
CH₃ (Acetamide) ~2.1 Singlet N/A A sharp singlet integrating to 3H.
Aromatic CH (ortho to NHAc) ~7.7 Doublet ~8-9 Hz Two protons adjacent to the acetamide group.
Aromatic CH (ortho to Tetrazole) ~8.0 Doublet ~8-9 Hz Two protons adjacent to the tetrazole ring, deshielded by its electron-withdrawing nature. growingscience.com
NH (Amide) ~10.0-10.5 Broad Singlet N/A Chemical shift can be variable and concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the methyl and carbonyl carbons of the acetamide group, the four distinct carbons of the p-disubstituted phenyl ring, and the single carbon of the tetrazole ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted δ (ppm) Notes
C H₃ (Acetamide) ~24 Aliphatic methyl carbon.
Aromatic C -NHAc ~140 Quaternary carbon attached to the nitrogen.
Aromatic C H (ortho to NHAc) ~119-121 Shielded by the electron-donating effect of the amide.
Aromatic C H (ortho to Tetrazole) ~127-129 Deshielded relative to the other aromatic CH carbons. growingscience.comrsc.org
Aromatic C -Tetrazole ~125 Quaternary carbon attached to the tetrazole ring.
C =O (Amide) ~169 Carbonyl carbon of the acetamide group. rsc.org

| C (Tetrazole) | ~155 | Quaternary carbon of the tetrazole ring. growingscience.comrsc.org |

To confirm the assignments made in 1D NMR and to piece together the molecule's connectivity, a suite of 2D NMR experiments is essential. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. mnstate.edu For N-[4-(2H-tetrazol-5-yl)phenyl]acetamide, a key COSY correlation would be observed between the aromatic protons on the phenyl ring that are adjacent to each other (ortho-coupled). This would appear as a cross-peak connecting the doublets at ~7.7 ppm and ~8.0 ppm, confirming the 1,4-substitution pattern. No other correlations would be expected, as the acetamide methyl and the NH protons are isolated spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). youtube.com It is used to definitively assign carbon signals to their attached protons. For the target molecule, HSQC would show correlations between:

The ¹H signal at ~2.1 ppm and the ¹³C signal at ~24 ppm (CH₃).

The ¹H signal at ~7.7 ppm and the ¹³C signal at ~119-121 ppm (aromatic CH ortho to NHAc).

The ¹H signal at ~8.0 ppm and the ¹³C signal at ~127-129 ppm (aromatic CH ortho to tetrazole). Quaternary carbons (C=O, C-NHAc, C-Tetrazole, and the tetrazole carbon itself) would be absent from the HSQC spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com It is crucial for connecting the molecular fragments. Key HMBC correlations would include:

The acetamide methyl protons (~2.1 ppm) to the amide carbonyl carbon (~169 ppm).

The amide NH proton (~10.0-10.5 ppm) to the carbonyl carbon (~169 ppm) and the aromatic quaternary carbon C-NHAc (~140 ppm).

The aromatic protons (~7.7 and ~8.0 ppm) to their neighboring and distant aromatic carbons, confirming the ring structure and substituent positions. For instance, the aromatic protons ortho to the tetrazole ring (~8.0 ppm) would show a correlation to the tetrazole carbon (~155 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net A NOESY spectrum could show a correlation between the amide NH proton and the aromatic protons at the ortho position of the phenyl ring, providing information about the conformation of the amide linkage relative to the ring.

Vibrational Spectroscopy Applications

The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups. These bands confirm the presence of the amide and tetrazole moieties.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Notes
N-H (Tetrazole) Stretching ~3200–3400 Often broad due to hydrogen bonding.
N-H (Amide) Stretching ~3300 Secondary amide N-H stretch.
C-H (Aromatic) Stretching ~3000-3100 Characteristic of sp² C-H bonds.
C-H (Alkyl) Stretching ~2900-3000 From the acetamide methyl group.
C=O (Amide I) Stretching ~1660-1680 A strong, sharp absorption is characteristic of the amide carbonyl.
C=N, N=N (Tetrazole) Ring Stretching ~1450-1640 Multiple bands indicating the heterocyclic ring structure. growingscience.com
N-H (Amide II) Bending ~1550 In-plane bend coupled with C-N stretch in secondary amides.

Raman spectroscopy provides complementary information to IR spectroscopy. While specific experimental Raman data for this compound is not found in the surveyed literature, the technique is applicable. pnrjournal.com The symmetric vibrations of the phenyl ring and the tetrazole ring, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. This would be particularly useful for characterizing the molecular backbone and confirming the 1,4-disubstitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₉N₅O, corresponding to a monoisotopic mass of approximately 203.08 Da.

In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 203 or 204, respectively. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for related tetrazole and acetamide structures suggest the following possibilities: researchgate.netresearchgate.netmdpi.com

Loss of N₂: A characteristic fragmentation of tetrazoles is the extrusion of a molecule of nitrogen gas (28 Da) from the ring.

Acylium Ion Formation: Cleavage of the N-phenyl bond can lead to the formation of an N-acetyl anilino radical cation or related fragments.

Cleavage of the Acetamide Group: Fragmentation can occur via cleavage of the amide bond, potentially leading to a [M-43]⁺ fragment corresponding to the loss of the acetyl group (CH₃CO). Another possibility is the formation of a ketene (B1206846) fragment (CH₂=C=O) via McLafferty rearrangement if structurally feasible, though less likely here.

Phenyl-Tetrazole Fragments: Cleavage of the amide C-N bond would yield fragments corresponding to the 4-(tetrazol-5-yl)aniline cation.

The precise fragmentation pattern provides a unique fingerprint that helps to confirm the proposed structure by matching observed fragment masses to plausible structural components.

X-ray Crystallography for Solid-State Structure Determination

The conformation of this compound in the crystalline state is largely defined by the dihedral angles between the planes of the phenyl ring, the tetrazole ring, and the acetamide group. In similar structures, the phenyl and thiazole (B1198619) rings have been observed with dihedral angles ranging from approximately 32° to 39°. nih.gov A similar non-planar conformation would be expected for the title compound to minimize steric hindrance. The acetamide group itself is generally planar, but its orientation relative to the phenyl ring is a key conformational feature.

The crystal packing is determined by a network of intermolecular forces that stabilize the lattice. For this compound, several key interactions are anticipated:

Hydrogen Bonding: The acetamide group contains an N-H donor and a C=O acceptor, making it highly likely to form strong N-H···O hydrogen bonds, often leading to the formation of chains or dimeric structures within the crystal. nih.govresearchgate.net

π-π Stacking: The aromatic phenyl and tetrazole rings can engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.

A Hirshfeld surface analysis could be used to visualize and quantify these intermolecular contacts, revealing the percentage contribution of each type of interaction to the total crystal packing. nih.gov

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing its presence in mixtures.

High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule are expected to absorb UV light strongly, likely around a λmax of 254 nm. lgcstandards.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of reactions that synthesize the compound and for preliminary purity checks. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be chosen to achieve good separation of the target compound from starting materials and byproducts.

Table 3: Common Chromatographic Methods for Analysis

Technique Stationary Phase Typical Mobile Phase Detection Method Purpose
HPLC C18 (Reversed-Phase) Acetonitrile/Water Gradient UV (e.g., 254 nm) Purity assessment, Quantification

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of N-[4-(2H-tetrazol-5-yl)phenyl]acetamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. By applying functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can model the electron density to predict molecular geometries, vibrational frequencies, and other electronic properties. ajchem-a.comresearchgate.net For this compound, DFT calculations would reveal the distribution of electrons across the molecule, highlighting the influence of the electron-withdrawing tetrazole ring and the acetamido group on the phenyl ring. The calculated bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule's lowest energy conformation. These parameters are crucial for understanding its stability and how it might interact with other molecules. The theory also allows for the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are vital for understanding the compound's stability and reactivity. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be located on the electron-rich phenylacetamide portion, while the LUMO may be centered on the electron-deficient tetrazole ring. This distribution would indicate that the acetamide (B32628) group is the primary site for electrophilic attack, whereas the tetrazole moiety is more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. ajchem-a.comresearchgate.net The MEP map uses a color scale to indicate regions of varying electron density. For this compound, the map would likely show negative potential (red/yellow) around the nitrogen atoms of the tetrazole ring and the oxygen atom of the acetamide group, indicating these are regions prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H protons of the tetrazole and amide groups, marking them as sites for nucleophilic interaction. ajchem-a.com

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value/Location Implication
HOMO Energy Relatively High Good electron-donating capability
LUMO Energy Relatively Low Good electron-accepting capability
HOMO-LUMO Gap Moderate Indicates good chemical reactivity and kinetic stability
HOMO Location Phenylacetamide moiety Likely site for electrophilic attack

| LUMO Location | Tetrazole ring | Likely site for nucleophilic attack |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules.

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, including the bond between the phenyl and tetrazole rings and the bonds within the acetamide side chain. By systematically rotating these bonds and calculating the potential energy at each conformation, an energy landscape can be generated. nih.gov This landscape reveals the most stable, low-energy conformations of the molecule. Identifying these preferred conformations is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into the binding site of a protein.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov Given that tetrazole and acetamide moieties are present in many biologically active compounds, this compound could potentially interact with a variety of biological targets. tjnpr.orguobaghdad.edu.iq For instance, tetrazole-containing compounds have been investigated as anticancer agents, and docking studies of similar molecules have explored their binding to proteins like caspase-3, NF-κB, and p53. nih.gov Docking simulations of this compound against such targets would predict the binding affinity (often expressed as a docking score) and the specific binding pose, providing a hypothesis for its mechanism of action. nih.gov

Following molecular docking, a detailed analysis of the ligand-protein interactions at the binding site is performed. nih.gov This profiling identifies the specific types of non-covalent interactions that stabilize the complex. For this compound, key interactions would likely include:

Hydrogen Bonding: The N-H groups of the tetrazole and acetamide moieties, as well as the carbonyl oxygen, are capable of forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-stacking: The aromatic phenyl and tetrazole rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

These interactions are fundamental to the molecule's binding affinity and selectivity for a particular protein target. nih.gov

Table 2: Potential Biological Targets and Key Interacting Residues

Potential Protein Target Predicted Interacting Amino Acid Residues Type of Interaction
Caspase-3 Arginine, Histidine Hydrogen Bonding
NF-κB Serine, Lysine Hydrogen Bonding, Salt Bridge
p53 Cysteine, Arginine Hydrogen Bonding, Pi-stacking

| DNA Gyrase | Aspartate, Glycine | Hydrogen Bonding, Metal Coordination |

Prediction of Chemical Behavior and Spectral Properties

Computational chemistry provides powerful tools for predicting the chemical behavior and various spectral properties of molecules like this compound. Through the application of quantum mechanical calculations, it is possible to gain insights into the molecule's structure, stability, and spectroscopic signatures, which are crucial for its characterization and for understanding its reactivity. These theoretical investigations are particularly valuable for complex heterocyclic systems where experimental analysis can be challenging.

Computational NMR and IR Spectral Prediction

Theoretical prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serves as a vital complementary tool to experimental spectroscopy. These calculations can aid in the assignment of complex spectra, help distinguish between different isomers, and provide a deeper understanding of the molecule's electronic structure and vibrational modes.

Density Functional Theory (DFT) is a widely employed method for this purpose, often utilizing functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p). worldscientific.comresearchgate.net The process typically begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the magnetic shielding tensors for NMR and the harmonic vibrational frequencies for IR are calculated. researchgate.netdtic.mil

For IR spectra, the calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net The predicted spectrum allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups, such as the N-H and C=O stretching of the acetamide group, and the characteristic vibrations of the phenyl and tetrazole rings. worldscientific.comresearchgate.net

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants of the nuclei. researchgate.net These shielding constants are then converted into chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net Such predictions are invaluable for assigning the ¹H and ¹³C NMR signals, especially for distinguishing between the aromatic protons on the phenyl ring and identifying the carbon signals of the tetrazole ring and the acetamide group. nrel.govresearchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
N-H (Amide)Stretching~3400-3500
C-H (Aromatic)Stretching~3050-3150
C-H (Methyl)Stretching~2900-3000
C=O (Amide I)Stretching~1700-1750
N-H (Amide II)Bending~1550-1600
C=C (Aromatic)Ring Stretching~1450-1600
Tetrazole RingRing Vibrations~1000-1400

Table 2: Representative Predicted NMR Chemical Shifts (δ, ppm) for this compound

AtomNucleusPredicted Chemical Shift (ppm)
N-H (Amide)¹H~9.5-10.5
Aromatic Protons¹H~7.5-8.2
Methyl Protons¹H~2.1-2.3
C=O (Amide)¹³C~168-172
C5 (Tetrazole Ring)¹³C~160-165
Aromatic Carbons¹³C~120-140
Methyl Carbon¹³C~23-26

Theoretical Studies on Tautomerism and Isomerism of the Tetrazole Ring

The tetrazole ring exhibits a significant chemical feature known as tautomerism, which involves the migration of a proton between the nitrogen atoms of the ring. For 5-substituted tetrazoles, two primary tautomers are possible: the 1H- and 2H-forms. researchgate.netnih.gov A third, 5H-tautomer, is generally considered energetically unstable and has not been experimentally observed. nih.gov The equilibrium between the 1H- and 2H-tautomers is a critical aspect of the molecule's chemistry, as the two forms can have different physicochemical and biological properties.

Computational studies have been instrumental in determining the relative stabilities of these tautomers. High-level ab initio and DFT calculations have consistently shown that for many 5-substituted tetrazoles, the 2H-tautomer is energetically more stable than the 1H-tautomer in the gas phase. researchgate.netiosrjournals.org The energy difference is typically small, often in the range of 1-6 kcal/mol. nih.govnih.gov However, the stability can be reversed in solution, where the more polar 1H-tautomer can be preferentially stabilized by polar solvents. researchgate.netacs.org

The nature of the substituent at the C5 position influences the tautomeric equilibrium. Electron-withdrawing or electron-donating groups can alter the electron density within the tetrazole ring, thereby affecting the relative energies of the two forms. For this compound, the 4-acetamidophenyl group acts as the substituent, and its electronic properties would modulate the tautomeric preference.

Theoretical calculations can also predict spectroscopic properties that distinguish between the isomers. For instance, the ¹³C NMR chemical shift of the C5 carbon in the tetrazole ring is significantly different for the two tautomers. In 2,5-disubstituted tetrazoles (analogous to the 2H-tautomer), the C5 carbon signal is typically deshielded by about 9-12 ppm compared to the corresponding 1,5-disubstituted derivatives (analogous to the 1H-tautomer). mdpi.com This provides a reliable method, supported by computational predictions, to experimentally determine the dominant tautomeric form.

Table 3: Calculated Relative Stabilities of 1H- and 2H-Tautomers for Representative 5-Substituted Tetrazoles in the Gas Phase

Substituent at C5Computational MethodRelative Energy (ΔE, kcal/mol) [E(1H) - E(2H)]Reference
-HCCSD(T)/CBS2.07 nih.gov
-NH₂MP2/6-311G**2.67 nih.gov
-CNDFT6.1 researchgate.net
-NO₂DFT0.2 researchgate.net

*A positive ΔE indicates that the 2H-tautomer is more stable.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies in Vitro/pre Clinical Focus

Bioisosteric Potential of the Tetrazole Moiety

The tetrazole ring is a cornerstone of the pharmacological profile of N-[4-(2H-tetrazol-5-yl)phenyl]acetamide and its derivatives. Its unique physicochemical properties allow it to function as a bioisostere, a chemical substituent that can replace another group without significantly altering the molecule's biological activity.

Carboxylic Acid Mimicry and Its Implications for Molecular Interactions

A primary function of the tetrazole group in medicinal chemistry is its role as a metabolically stable substitute for a carboxylic acid group. researchgate.net The tetrazole ring can effectively mimic the carboxylate group, enabling it to engage with enzymes and receptors in biological systems. This bioisosteric replacement is a key strategy in drug design, as the carboxylic acid moiety, while crucial for binding in many active compounds, can be associated with poor pharmacokinetic properties. researchgate.net The tetrazole ring's acidity and hydrogen-bonding capacity are central to this mimicry. For instance, research on related N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives was based on replacing a carboxylic moiety with its bioisostere tetrazole to develop cell-permeable and orally bioavailable inhibitors. researchgate.net This substitution has also been noted in antiviral research, where the tetrazole's function as a carboxylic acid bioisostere is a likely contributor to the compound's activity.

Role in Hydrogen Bonding and π-Stacking Interactions with Biomolecules

The tetrazole moiety significantly contributes to a molecule's ability to interact with biological targets through noncovalent forces like hydrogen bonding and π-stacking. Tetrazoles possess a strong capacity for forming hydrogen bonds, which is critical for engaging with amino acid residues in the active sites of enzymes and receptors. researchgate.net In the crystal structure of related compounds, N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds have been observed, creating extensive three-dimensional networks that stabilize molecular conformations. nih.gov

Furthermore, the aromatic nature of the tetrazole ring allows it to participate in π-stacking interactions. mdpi.com These interactions, occurring between aromatic rings, play a vital role in stabilizing the structures of biological macromolecules and the complexes formed between small molecules and their biological targets. mdpi.com The interplay of hydrogen bonding and π-stacking is crucial for the binding affinity and specificity of tetrazole-containing compounds. researchgate.net For example, studies on N-(2-methoxyphenyloxy)acetylated (R)-4-isopropyloxazolidin-2-ones demonstrated that π-stacking interactions between benzaldehyde (B42025) and aryloxy groups were important in controlling stereoselectivity during synthesis. mdpi.com

In Vitro Target Identification and Enzyme Inhibition Studies

In vitro studies have been instrumental in identifying the specific molecular targets of this compound analogs and quantifying their effects on enzyme and receptor activity.

Modulation of Enzyme Activity (e.g., Protein Tyrosine Phosphatase 1B (PTP1B) inhibition)

A significant area of investigation for tetrazole acetamide (B32628) derivatives has been their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. researchgate.netnih.gov Several studies have synthesized and evaluated series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as non-carboxylic inhibitors of PTP1B. researchgate.netnih.govnih.gov These studies identified compounds with significant inhibitory potency. Molecular docking studies have indicated that these active compounds form the necessary binding interactions with amino acid side chains within the catalytic site of PTP1B. researchgate.net

Notably, specific analogs have demonstrated potent inhibition in enzymatic assays. One study found that a 5-Cl substituted benzothiazole (B30560) analog, NM-14, exhibited significant PTP1B inhibition. nih.gov Another related compound, NM-03, also showed strong inhibitory activity. researchgate.netnih.gov

Table 1: In Vitro PTP1B Inhibition by N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Analogs

Compound ID Description IC₅₀ (µM) Reference
NM-14 5-Cl substituted benzothiazole analog 1.88 nih.gov
NM-03 N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide 4.48 researchgate.netnih.gov
Suramin Reference Standard ≥ 10 nih.gov

Receptor Binding Studies and Affinities (e.g., PPARs agonists, GPRs agonists)

Derivatives of this compound have also been explored for their ability to bind to and modulate the activity of various receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and G Protein-Coupled Receptors (GPRs).

GPR35 Agonism: Research into N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives identified them as potent agonists for the G protein-coupled receptor-35 (GPR35), a potential target for treating pain, as well as inflammatory and metabolic diseases. nih.govlookchem.com The introduction of the 1H-tetrazol-5-yl group was found to significantly increase the agonistic potency of these compounds. nih.gov Dynamic mass redistribution (DMR) assays using a cell line endogenously expressing GPR35 confirmed that these compounds elicited dose-dependent responses. nih.govlookchem.com

Table 2: GPR35 Agonistic Activity of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives

Compound ID Chemical Name EC₅₀ (µM) Reference
56 N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide 0.059 nih.gov
63 N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide 0.041 nih.gov

PPAR Agonism: Tetrazole-containing compounds have also been investigated as ligands for PPARs, particularly PPARγ, which is a key regulator of glucose metabolism and a target for antidiabetic drugs. biorxiv.orgnih.gov Some tetrazole derivatives have been identified as partial PPARγ agonists. biorxiv.org Partial agonists are of therapeutic interest because they may offer a safer profile by activating the receptor submaximally, potentially avoiding some of the adverse effects associated with full agonists. biorxiv.org

Cellular Mechanisms of Action (Non-Clinical)

Beyond direct enzyme or receptor modulation, pre-clinical studies on related compounds suggest broader cellular mechanisms of action. For instance, in the context of oncology research, preliminary findings for some tetrazole derivatives suggest they may inhibit cancer cell proliferation through mechanisms that involve inducing apoptosis and causing cell cycle arrest.

In the field of antimicrobial research, a related compound, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), was found to have potent antibacterial activity against Xanthomonas oryzae pv. Oryzae (Xoo). nih.gov Investigations using scanning electron microscopy revealed that this compound could induce the rupture of the bacterial cell membrane, indicating a direct cytotoxic effect on the pathogen. nih.gov Furthermore, studies on other structurally related acetamide derivatives have pointed to mechanisms in cancer cell lines that include the activation of caspase 3, a key executioner enzyme in apoptosis, reduction of the Mitochondrial Membrane Potential (MMP), and the generation of Reactive Oxygen Species (ROS).

Cellular Pathway Perturbation Studies (e.g., effect on ROS production)

Derivatives containing the this compound scaffold have been evaluated for their ability to modulate cellular pathways, including those related to oxidative stress. For instance, ester derivatives of valsartan (B143634), a molecule which features a related biphenyl-tetrazole structure, have demonstrated significant free radical scavenging potential in DPPH (Diphenyl picryl hydrazyl) assays. nih.govmdpi.comresearchgate.net This antioxidant capacity suggests an ability to mitigate cellular damage caused by reactive oxygen species (ROS). mdpi.com The nuclear factor kappa B (NF-κB) pathway, which is crucial in regulating inflammation and cell survival, and the p53 tumor suppressor pathway are other cellular systems that can be influenced by related bis-tetrazole acetamides, indicating a broader potential for pathway perturbation. nih.gov

Investigation of Molecular Interactions within Cellular Contexts

The tetrazole ring is a key functional group in this compound, primarily because it acts as a bioisostere for the carboxylic acid group. researchgate.netnih.gov This mimicry allows it to engage in similar molecular interactions with enzymes and receptors. The four nitrogen atoms of the tetrazole ring provide a high capacity for hydrogen bonding, which is critical for target engagement and enzyme inhibition. nih.gov

Molecular docking studies on related compounds have provided detailed insights into these interactions. For example, in studies of urease inhibition by valsartan derivatives, the tetrazole ring was shown to form strong salt bridges and coordinate bonds with nickel atoms in the enzyme's active site. mdpi.com The ring's nitrogen atoms can also form hydrogen bonds with key amino acid residues like HIS322 and HIE221. mdpi.com Furthermore, the tetrazole ring can participate in π–π stacking interactions with aromatic rings of target proteins, further stabilizing the binding. nih.gov In a different context, phenyl-tetrazolyl acetophenones have been identified as positive allosteric potentiators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, demonstrating the scaffold's ability to modulate complex receptor systems without direct activation in the absence of the native ligand. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Systematic modifications of the this compound structure have been crucial in understanding the relationship between its chemical features and biological activity.

Influence of Substituent Effects on Biological Activity and Selectivity

The type and position of substituents on the phenyl ring significantly influence the biological activity of this class of compounds. mdpi.com Studies on related structures have established several key principles:

Electron-Withdrawing vs. Electron-Donating Groups: In the context of urease inhibition by valsartan derivatives, compounds with strong electron-withdrawing groups (such as nitro, phenyl, and chlorine) on the phenyl ring were found to be highly potent inhibitors. mdpi.com Conversely, molecules with hydroxyl, methoxy (B1213986), or methyl groups showed lower potency. mdpi.com

Lipophilicity and Polarity: The addition of a methyl group can enhance lipophilicity, which may affect properties like cell membrane permeability. In contrast, halogen substituents, such as chlorine, tend to increase molecular weight and polarity, which can also impact metabolic stability and solubility.

Positional Effects: The specific location of substituents is a key determinant of activity. For urease inhibitors, a derivative with a methoxy group at the C-3′ position and an aldehyde group at C-1′ of a phenyl ring was the most potent in its series. mdpi.com Another compound with chlorine atoms at the C'-2 and C'-4 positions also exhibited strong inhibition. mdpi.com

The following table summarizes the structure-activity relationship for a series of valsartan derivatives against urease.

Compound IDSubstituents on Phenyl RingUrease Inhibition IC₅₀ (µM)Relative Potency vs. Standard (Thiourea, IC₅₀ = 4.24 µM)
AV24-formyl, 2-methoxy0.28 ± 0.15~15x higher
AV52,4-dichloro1.29 ± 0.12~3.3x higher
AV32,4,6-trinitro1.56 ± 0.12~2.7x higher
AV73-amino-3-carboxypropyl at position 48.59 ± 1.12~0.5x (lower)

Impact of Isomeric Forms (e.g., 1H- vs. 2H-tetrazole) on Metabolic Stability and Activity

5-substituted tetrazoles, including this compound, can exist as two distinct tautomeric isomers: the 1H- and 2H-tetrazoles. researchgate.netnih.gov These isomers have different chemical and physicochemical properties. researchgate.net

Stability and Predominance: In solution, the 1H tautomer is generally the predominant form, while the 2H-tautomer is often more stable in the gas phase. nih.gov The stability of these tautomers can be influenced by substituents on other parts of the molecule; for example, electron-donating groups like -NH₂ can facilitate tautomerization, while electron-withdrawing groups like -NO₂ can hinder it. rsc.org

Biological Implications: The difference in properties between the 1H and 2H forms, such as acidity and hydrogen-bonding capacity, can lead to variations in metabolic stability and biological activity. researchgate.net The specific tautomeric form present can dictate how the molecule binds to its biological target, thereby influencing its efficacy.

In Vitro Studies on Broader Biological Activities (Mechanistic)

Beyond a single mode of action, the this compound scaffold and its derivatives have been investigated for a range of biological activities in vitro.

Antihypertensive Activity: As analogs of angiotensin II receptor blockers like valsartan, derivatives have shown the ability to lower blood pressure in pre-clinical models. nih.govmdpi.com The mechanism involves blocking the renin-angiotensin system, a key regulator of blood pressure. nih.gov

Urease Inhibition: Several derivatives have demonstrated potent inhibition of the urease enzyme. nih.govmdpi.com This activity is relevant for combating infections by urease-producing bacteria, such as Helicobacter pylori. mdpi.com

Antimicrobial Activity: The core structure has been evaluated for antibacterial properties, with some analogs showing efficacy against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Antiviral Potential: The tetrazole ring's role as a carboxylic acid bioisostere has led to its application in antiviral research.

PTP1B Inhibition: N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have been designed as non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes. researchgate.net

Anticancer Potential: While not the primary focus, related acetamide derivatives containing other heterocyclic rings (thiazole, thiadiazole) have been assessed for their cytotoxic activity against various cancer cell lines, suggesting a potential avenue for future exploration of tetrazole-based analogs. nih.gov

The diverse biological activities investigated in vitro are summarized in the table below.

Biological ActivityMechanism / TargetReference
AntihypertensiveAngiotensin II Receptor Antagonism nih.govmdpi.com
Urease InhibitionEnzyme Inhibition (e.g., H. pylori urease) nih.govmdpi.com
AntioxidantFree Radical Scavenging (DPPH assay) nih.govmdpi.com
AntibacterialActivity against MRSA
Antidiabetic (Potential)PTP1B Inhibition researchgate.net
AntiviralCarboxylic acid bioisosterism
Receptor ModulationPositive Allosteric Potentiation of mGlu2 nih.gov

Antiviral Activity Investigations

Derivatives of tetrazole and acetamide have demonstrated notable potential as antiviral agents, particularly against influenza viruses. Research indicates that the antiviral efficacy of these compounds is highly dependent on the specific substitutions on both the tetrazole and the phenyl rings.

Studies on tetrazolylpyrimidines have shown moderate in vitro activity against the H1N1 subtype of influenza A virus. nih.gov The mechanism of these compounds appears to differ from that of adamantane (B196018) derivatives like rimantadine (B1662185), suggesting an alternative viral target. nih.gov For instance, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid exhibited a selectivity index (SI) twice that of rimantadine against a rimantadine-resistant influenza strain. nih.gov

Further investigations into 2-adamantyl-5-aryl-2H-tetrazoles revealed moderate inhibitory activity against influenza A (H1N1). The structure-activity relationship in this series highlights the importance of the substituents on the aryl ring. For example, the introduction of a bromo and a nitro group on the aniline (B41778) moiety attached to the tetrazole ring, as seen in 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline, resulted in a significantly higher antiviral selectivity index (SI=11) compared to the reference drug rimantadine (SI=5). researchgate.netnih.gov

Similarly, studies on novel 4H-thiopyrano[2,3-b]quinolines containing a tetrazole ring have identified compounds with activity against the influenza A/Puerto Rico/8/34 virus. mdpi.com Molecular docking studies suggest that these compounds may target the M2 channel and polymerase basic protein 2. mdpi.com The SAR analysis revealed that antiviral activity is sensitive to substitutions on both the tetrazole ring and the quinoline (B57606) scaffold. For instance, a hydroxyl group at the 4-position of the thiopyrano ring was found to be crucial for activity, while the addition of a methyl group to the quinoline ring led to a loss of activity. mdpi.com Furthermore, the position of substituents on the tetrazole ring itself influences efficacy, with a propyl group at the N-2 position of the tetrazole showing the highest activity among the tested amino-substituted derivatives. mdpi.com

Compound SeriesVirus TargetKey SAR FindingsReference
TetrazolylpyrimidinesInfluenza A (H1N1)Different mechanism from rimantadine; specific substitutions on the pyrimidine (B1678525) ring enhance activity. nih.gov
2-Adamantyl-5-aryl-2H-tetrazolesInfluenza A (H1N1)Bromo and nitro substitutions on the aryl ring significantly increase the selectivity index. researchgate.netnih.gov
Tetrazole-containing 4H-thiopyrano[2,3-b]quinolinesInfluenza AActivity is dependent on substituents on both the tetrazole and quinoline rings; a 4-hydroxyl group is critical. The position of alkyl substitution on the tetrazole ring affects potency. mdpi.com
N-(4-substituted phenyl) acetamide derivativesTobacco Mosaic Virus (TMV)The core acetamide structure contributes to antiviral potential. researchgate.net

Anticancer Mechanisms at the Cellular Level

The N-phenylacetamide scaffold, particularly when combined with a tetrazole ring, has been extensively explored for its anticancer properties. In vitro studies have revealed that these compounds can induce cytotoxicity in various cancer cell lines through multiple cellular mechanisms, including the induction of apoptosis and cell cycle arrest.

Derivatives of this compound have demonstrated significant cytotoxic effects. For example, N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide was shown to reduce the viability of HCT116 (colon carcinoma) and MCF7 (breast adenocarcinoma) cells in a dose-dependent manner, with evidence pointing towards the induction of apoptosis as the primary mechanism of cell death. Similarly, other tetrazole derivatives have been found to inhibit cancer cell proliferation by triggering apoptosis and causing cell cycle arrest.

The mechanism often involves the activation of key apoptotic pathways. Studies on structurally related thiazole-acetamide derivatives have shown that they can induce apoptosis through the activation of caspase-3, a critical executioner caspase. nih.gov Furthermore, these compounds have been observed to decrease the mitochondrial membrane potential (MMP) and increase the production of reactive oxygen species (ROS), both of which are key events in the intrinsic apoptotic pathway.

Structure-activity relationship studies have provided insights into the features that govern anticancer potency and selectivity. In a series of 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide compounds, the derivative 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) displayed high selectivity. It was potent against A549 human lung adenocarcinoma cells (IC50 = 23.30 µM) while being largely inactive against normal NIH/3T3 mouse embryoblast cells (IC50 > 1000 µM). researchgate.net This compound also demonstrated the ability to induce apoptosis. researchgate.net The nature of the substituent on the phenyl ring of the acetamide moiety is also critical. For instance, in a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives, a compound with an ortho-chloro substitution on the phenyl ring was the most active against HeLa cervical cancer cells.

Compound/Derivative ClassCancer Cell Line(s)Mechanistic ActionKey SAR FindingsReference
N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamideHCT116, MCF7Apoptosis inductionThe tetrazole-acetamide scaffold is key for cytotoxic activity.
Thiazole-(benz)azole derivativesA549, C6Apoptosis induction, Caspase-3 activation5-chloro and 5-methylbenzimidazole (B147155) groups showed significant activity. nih.gov
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide DerivativesHeLa, A549, U87Caspase-3 activation, MMP reduction, ROS generationOrtho-chloro substitution on the phenyl ring enhanced activity against HeLa cells.
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549Apoptosis inductionHigh selectivity for cancer cells over normal cells. researchgate.net

Antimicrobial Activity and Mechanistic Insights

The tetrazole-acetamide framework is a recognized pharmacophore in the design of novel antimicrobial agents. These compounds have shown activity against a spectrum of pathogens, including multidrug-resistant bacteria and fungi.

The mechanism of antibacterial action for some tetrazole derivatives involves the inhibition of essential bacterial enzymes. Novel tetrazole-based compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, specifically in Staphylococcus aureus. nih.gov This dual-targeting mechanism is advantageous as it can slow the development of resistance. The design of these inhibitors often involves replacing moieties like thiourea (B124793) with a tetrazole ring to enhance antimicrobial activity. nih.gov

Structure-activity relationship studies have emphasized the importance of specific structural features for antimicrobial efficacy. For some 5-substituted tetrazoles, structural symmetry was found to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. Research on N-2,5-dimethylphenylthioureido derivatives highlighted that substitutions on the phenyl ring are critical. Dichloro substitutions at the 3,4-positions of the phenyl ring were important for activity against multidrug-resistant Gram-positive pathogens, likely by enhancing lipophilicity and, therefore, penetration into bacterial cells. mdpi.com

In the context of antifungal activity, derivatives such as 2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-N-(aryl)acetamides have shown high potential. researchgate.net Molecular docking studies suggest that these compounds may act by inhibiting lanosterol (B1674476) 14-α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net The nature of the aryl group attached to the acetamide nitrogen plays a role in the potency.

Compound/Derivative ClassTarget Organism(s)Mechanistic ActionKey SAR FindingsReference
5-Substituted TetrazolesGram-positive & Gram-negative bacteria (inc. MRSA)Not specifiedStructural symmetry enhances antimicrobial efficacy.
Imide-tetrazolesStaphylococcus aureusInhibition of DNA gyrase and topoisomerase IVReplacement of thiourea with a tetrazole scaffold improves activity. nih.gov
2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-N-(aryl)acetamidesCandida albicans, Cryptococcus neoformansInhibition of lanosterol 14-α-demethylase (putative)Possess high antifungal potential; aryl substitutions influence activity. researchgate.net
N-2,5-dimethylphenylthioureido derivativesMultidrug-resistant Gram-positive pathogensNot specified3,4-dichloro substitution on the phenyl ring is important for activity. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of tetrazole derivatives is a cornerstone of their development. Future research will increasingly focus on novel synthetic methodologies that prioritize efficiency, safety, and environmental sustainability. Traditional methods for tetrazole synthesis often involve reagents like hydrazoic acid, which is highly explosive and toxic, necessitating the development of safer alternatives. rsc.org

A significant area of advancement lies in the realm of green chemistry . This includes the use of water-mediated and solvent-free reaction conditions, which reduce the environmental impact of chemical synthesis. nih.gov Multicomponent reactions (MCRs) are also gaining prominence as they offer a step- and atom-economical approach to generating molecular diversity, including complex tetrazole scaffolds, by combining three or more reactants in a single step. benthamdirect.combeilstein-journals.orgyu.edu.jonih.govnih.gov The Ugi and Passerini reactions, for instance, have been adapted to incorporate tetrazole building blocks, expanding the accessible chemical space for drug discovery. beilstein-journals.orgnih.gov

Furthermore, the use of nanocatalysts is an emerging trend that promises to enhance the efficiency and recyclability of catalytic processes in tetrazole synthesis. rsc.org Magnetic nanoparticles, in particular, offer the advantage of easy separation from the reaction mixture, simplifying purification and reducing waste. rsc.org Various nanocatalysts, including those based on copper, nickel, and palladium, have been shown to effectively catalyze the [3+2] cycloaddition reaction, a key step in forming the tetrazole ring, with high yields and in shorter reaction times. rsc.orgrsc.org Continuous flow synthesis is another promising avenue, offering enhanced safety and scalability for tetrazole production by minimizing the volume of hazardous reagents at any given time. openaccessgovernment.orgresearchgate.net

Table 1: Comparison of Catalytic Methods for the Synthesis of 1-Substituted 1H-Tetrazoles
CatalystReaction ConditionsTimeYield (%)Reference
Ag/Sodium Borosilicate Nanocomposite (ASBN)Amine (2.0 mmol), NaN3 (2.0 mmol), Triethyl orthoformate (2.4 mmol), 120 °C3 hHigh acs.org
Fe3O4@L-lysine-Pd(0)Nitriles, NaN3, EtOH, 80 °CNot specifiedExcellent rsc.org
Fe3O4@adenine-Zn4-chlorobenzonitrile, NaN3, PEG, 120 °C80 min96% rsc.org

Advanced Computational Design and Virtual Screening for New Bioactive Analogues

Computational methods are becoming indispensable in the rational design of new bioactive analogues of N-[4-(2H-tetrazol-5-yl)phenyl]acetamide. Virtual screening and molecular docking are powerful techniques used to predict the binding affinity of large libraries of virtual compounds against a specific biological target. mt.comresearchgate.net This allows for the prioritization of molecules for synthesis and biological testing, thereby accelerating the drug discovery process. mt.comresearchgate.net For instance, docking studies have been used to investigate the interaction of tetrazole derivatives with enzymes like cyclooxygenase-2 (COX-2) and DNA gyrase, identifying key amino acid residues involved in binding. yu.edu.joresearchgate.netuobaghdad.edu.iq

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. acs.orgrsc.orgresearchgate.netresearchgate.net By systematically altering different parts of the molecule, such as the substituents on the phenyl and tetrazole rings, researchers can build models that correlate structural features with potency and selectivity. acs.orgrsc.orgresearchgate.netresearchgate.net For example, SAR studies on 1-benzyl-5-phenyltetrazole (B3050747) P2X7 antagonists have revealed the importance of the substitution pattern on both the benzyl (B1604629) and phenyl moieties for activity. rsc.org

Pharmacophore modeling is another valuable computational tool that identifies the essential three-dimensional arrangement of functional groups required for biological activity. mt.com A pharmacophore model can then be used to search for novel scaffolds that fit these spatial and electronic requirements, leading to the discovery of new classes of bioactive compounds.

Table 2: Example of Molecular Docking Scores for Tetrazole Derivatives
CompoundTarget ProteinDocking Score (kcal/mol)Reference
Tetrazole Derivative T8DNA gyrase (1KZN)-6.685 uobaghdad.edu.iq
Tetrazole Derivative T6DNA gyrase (1KZN)-6.727 uobaghdad.edu.iq
Chalcone Derivative CC2Not Specified-8.1 to -9.0 researchgate.net

Investigation of Unexplored Biological Targets and Pathways (Pre-Clinical)

While tetrazole derivatives have been investigated for a range of biological activities, there remains a vast landscape of unexplored biological targets and pathways. benthamdirect.comnih.gov Future pre-clinical research will likely focus on identifying and validating novel targets for which tetrazole-containing compounds could offer therapeutic benefits.

One promising area is the modulation of protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules. The rigid, planar structure of the tetrazole ring can serve as a scaffold to present functional groups in a precise orientation to disrupt or stabilize PPIs. For example, 1,5-disubstituted tetrazoles are being explored as antagonists of the PD-1/PD-L1 interaction, a key immune checkpoint in cancer therapy. americanpharmaceuticalreview.com

Another avenue of exploration is the targeting of ion channels and receptors that have been implicated in a variety of diseases. The P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain, has been identified as a target for tetrazole-based antagonists. acs.orgrsc.orgresearchgate.net Furthermore, the discovery of tetrazole derivatives with activity against novel targets in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases will be a major focus of future research. acs.org For instance, certain tetrazole derivatives have shown potential as PPARγ agonists for the treatment of diabetes. acs.org

Development of Advanced Analytical Techniques for In Situ Characterization

To optimize and control the synthesis of this compound and its analogues, the development of advanced analytical techniques for in situ characterization is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. rsc.orgmt.comamericanpharmaceuticalreview.comstepscience.comnih.gov

In situ spectroscopic methods , such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of reaction progress without the need for sampling. nih.govamericanpharmaceuticalreview.comacs.org These techniques can provide valuable information on reaction kinetics, the formation of intermediates, and the consumption of reactants, enabling precise control over the reaction conditions. nih.govamericanpharmaceuticalreview.comacs.org For example, in situ IR spectroscopy has been used to monitor the [3+2] cycloaddition reaction in tetrazole synthesis, observing the decrease in the C≡N stretching frequency of the nitrile and the appearance of new bands corresponding to the tetrazole product. nih.gov

FlowNMR spectroscopy is another powerful tool for non-invasive, real-time reaction monitoring. rsc.orgresearchgate.net It can provide detailed structural information about the species present in the reaction mixture, aiding in mechanistic elucidation and the identification of byproducts. rsc.orgresearchgate.net The combination of different in situ techniques, such as ReactIR and flow NMR, can offer a comprehensive understanding of complex reaction mixtures. acs.org Additionally, automated platforms that couple reaction sampling with immediate analysis by techniques like HPLC-MS are being developed for high-throughput reaction optimization and mechanistic studies. rsc.org

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

A deeper understanding of the biological mechanisms of action of this compound and its analogues can be achieved through integration with systems biology approaches. Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. researchgate.net

Integrative multi-omics , which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to a drug candidate. nih.govnih.gov By analyzing the changes in gene expression, protein levels, and metabolite concentrations following treatment with a tetrazole derivative, researchers can identify the key pathways and networks that are perturbed. This can lead to a more comprehensive understanding of the compound's mechanism of action and potential off-target effects. researchgate.net

By embracing these future directions, the scientific community can continue to unlock the therapeutic potential of this compound and the broader class of tetrazole-containing compounds, paving the way for the development of new and improved medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[4-(2H-tetrazol-5-yl)phenyl]acetamide?

  • Methodology :

  • Sodium Azide Substitution : React 2-chloro-N-[4-cyanophenyl]acetamide with sodium azide (NaN₃) in a toluene/water mixture (8:2) under reflux for 5–7 hours. Monitor progress via TLC (hexane:ethyl acetate, 9:1) .
  • Tetrazole Cyclization : Use a nitrile precursor and NaN₃ with catalytic ZnBr₂ or NH₄Cl in DMF at 80–100°C for 12–24 hours. Purify via recrystallization (ethanol/water) .
    • Characterization : Confirm structure via IR (C=O stretch at ~1650 cm⁻¹, tetrazole ring at ~1450 cm⁻¹) and LC-MS (molecular ion peak matching calculated MW) .

Q. How can researchers optimize purity during synthesis?

  • Key Steps :

  • Use Zeolite (Y-H) or pyridine as catalysts to minimize side reactions during cyclization .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) to achieve >95% purity .
    • Common Impurities : Unreacted chloroacetamide intermediates or over-alkylated byproducts. Monitor via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for tetrazole-acetamide derivatives?

  • Approach :

  • Dose-Response Analysis : Test compounds across a wide concentration range (nM to μM) in in vitro assays (e.g., antiproliferative activity against HeLa cells) to identify IC₅₀ variability .
  • SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on bioactivity. For example, fluorophenyl groups enhance metabolic stability but may reduce solubility .
    • Data Reconciliation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct target effects from off-target toxicity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methods :

  • Docking Studies : Use AutoDock Vina to model interactions between this compound and target proteins (e.g., cyclooxygenase-2). Prioritize derivatives with hydrogen bonding to Arg120 and hydrophobic contacts with Val349 .
  • ADMET Prediction : Employ SwissADME to predict logP (target <3), aqueous solubility, and CYP450 inhibition. Introduce methoxy groups to enhance solubility but avoid steric hindrance .

Q. What experimental designs are critical for evaluating stability under physiological conditions?

  • Protocol :

  • pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Analyze degradation via HPLC. Tetrazole rings are prone to hydrolysis at pH <3 .
  • Plasma Stability : Mix with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound loss. Acetamide hydrolysis is a common degradation pathway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.